4,5-Dinitronaphthalene-2-sulfonic acid
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Overview
Description
4,5-Dinitronaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H6N2O7S. It is characterized by the presence of two nitro groups and a sulfonic acid group attached to a naphthalene ring. This compound is notable for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
The synthesis of 4,5-Dinitronaphthalene-2-sulfonic acid typically involves the nitration of naphthalene derivatives. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to achieve regioselective nitration, resulting in the desired dinitro compound . Industrial production methods often employ catalysts such as HZSM-5-supported phosphotungstic acid to enhance yield and selectivity .
Chemical Reactions Analysis
4,5-Dinitronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
4,5-Dinitronaphthalene-2-sulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is employed in the production of advanced materials, including polyurethanes and other polymers.
Mechanism of Action
The mechanism of action of 4,5-Dinitronaphthalene-2-sulfonic acid involves its interaction with various molecular targets and pathways. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in various chemical processes .
Comparison with Similar Compounds
4,5-Dinitronaphthalene-2-sulfonic acid can be compared with other similar compounds, such as:
Naphthalene-2-sulfonic acid: This compound lacks the nitro groups present in this compound, resulting in different chemical properties and applications.
1,5-Dinitronaphthalene: This compound has two nitro groups but lacks the sulfonic acid group, leading to variations in solubility and reactivity.
The presence of both nitro and sulfonic acid groups in this compound makes it unique, providing a combination of properties that are advantageous for specific industrial and research applications.
Properties
IUPAC Name |
4,5-dinitronaphthalene-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O7S/c13-11(14)8-3-1-2-6-4-7(20(17,18)19)5-9(10(6)8)12(15)16/h1-5H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFNPHQAYYQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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